molecular formula C10H7FN4O4S B11686782 6-[(2-fluoro-6-nitrobenzyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione

6-[(2-fluoro-6-nitrobenzyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B11686782
M. Wt: 298.25 g/mol
InChI Key: MZURROZYMGEZGH-UHFFFAOYSA-N
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Description

6-[(2-fluoro-6-nitrobenzyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione is a compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that have a wide range of applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

The synthesis of 6-[(2-fluoro-6-nitrobenzyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione typically involves multiple steps. One common synthetic route includes the alkylation of 2-chloro-4,6-dimethoxy-1,3,5-triazine with dithiols in the presence of potassium carbonate. This is followed by a reaction with 3-(methanesulfonyl)-1,2,4-triazine to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

6-[(2-fluoro-6-nitrobenzyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

6-[(2-fluoro-6-nitrobenzyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(2-fluoro-6-nitrobenzyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

6-[(2-fluoro-6-nitrobenzyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione can be compared with other triazine derivatives, such as:

Properties

Molecular Formula

C10H7FN4O4S

Molecular Weight

298.25 g/mol

IUPAC Name

6-[(2-fluoro-6-nitrophenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C10H7FN4O4S/c11-6-2-1-3-7(15(18)19)5(6)4-20-9-8(16)12-10(17)14-13-9/h1-3H,4H2,(H2,12,14,16,17)

InChI Key

MZURROZYMGEZGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CSC2=NNC(=O)NC2=O)[N+](=O)[O-]

Origin of Product

United States

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